molecular formula C6H6N4O4 B15073108 Methyl 6-amino-5-nitropyridazine-3-carboxylate

Methyl 6-amino-5-nitropyridazine-3-carboxylate

Cat. No.: B15073108
M. Wt: 198.14 g/mol
InChI Key: CPCYQANZDBSURK-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-nitropyridazine-3-carboxylate (CAS: 1379171-16-0) is a heterocyclic compound with the molecular formula C₆H₆N₄O₄ and an average molecular mass of 198.138 g/mol . Its structure features a pyridazine ring substituted with an amino group (-NH₂) at position 6, a nitro group (-NO₂) at position 5, and a methyl ester (-COOCH₃) at position 2.

Properties

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

IUPAC Name

methyl 6-amino-5-nitropyridazine-3-carboxylate

InChI

InChI=1S/C6H6N4O4/c1-14-6(11)3-2-4(10(12)13)5(7)9-8-3/h2H,1H3,(H2,7,9)

InChI Key

CPCYQANZDBSURK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C(=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Preparation Methods

Method 1: Nucleophilic Substitution Followed by Carbamate Formation

This method, reported by the Royal Society of Chemistry, involves a two-step sequence starting from 3-bromo-2-methoxy-5-nitropyridine.

Reaction Procedure
  • Hydroxylamine Intermediate Formation :
    A solution of 3-bromo-2-methoxy-5-nitropyridine (21.5 mmol) in tetrahydrofuran (107 mL, 0.200 M) is treated with hydrazine monohydrate (25.8 mmol, 1.2 equiv) dropwise. The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate:hexanes (1:1 v/v) until the starting material (Rf = 0.90) is consumed, and the hydroxylamine intermediate (Rf = 0.61) forms.

  • Carbamate Formation :
    Sodium bicarbonate (25.8 mmol, 1.2 equiv) is added to the reaction mixture, followed by methyl chloroformate (25.75 mmol, 1.2 equiv) in tetrahydrofuran (6.58 mL, 0.200 M) via syringe pump (10.0 mL/h). After completion, the mixture is concentrated under reduced pressure and purified via silica gel chromatography (hexanes:ethyl acetate, 4:1 to 3:2 v/v), yielding the title compound as a red solid (69%).

Characterization Data
  • Yield : 69%.
  • 1H NMR (700 MHz, DMSO-d6): δ 10.53 (s, 1H, NH), 8.29 (s, 1H, pyridazine-H), 7.52 (s, 1H, pyridazine-H), 3.81 (s, 3H, OCH3).

Table 1: Reaction Conditions for Method 1

Parameter Details
Starting Material 3-Bromo-2-methoxy-5-nitropyridine
Reagents Hydrazine monohydrate, methyl chloroformate
Solvent Tetrahydrofuran
Temperature Ambient (23°C)
Purification Silica gel chromatography
Yield 69%

Method 2: Direct Esterification of 6-Amino-5-Nitropyridazine-3-Carboxylic Acid

This approach, inferred from preparation products listed in ChemicalBook, involves esterifying the corresponding carboxylic acid with methanol.

Reaction Procedure
  • Acid Activation :
    6-Amino-5-nitropyridazine-3-carboxylic acid (1.0 equiv) is dissolved in methanol under nitrogen. Concentrated sulfuric acid (catalytic) is added, and the mixture is refluxed for 12–24 hours.

  • Workup :
    The reaction is quenched with ice water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated to afford the methyl ester.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

  • Method 1 offers a moderate yield (69%) and requires chromatography for purification, which may limit scalability. However, it provides high purity and is well-documented.
  • Method 2 is simpler and potentially higher-yielding but lacks explicit experimental validation for this specific compound. It is preferable for large-scale synthesis if the carboxylic acid precursor is readily available.

Functional Group Compatibility

The nitro and amino groups in both methods require careful handling to avoid reduction or side reactions. Method 1’s use of hydrazine necessitates strict moisture control, while Method 2’s acidic conditions may risk decarboxylation.

Applications and Derivatives

Methyl 6-amino-5-nitropyridazine-3-carboxylate serves as a key intermediate in:

  • Anti-secretory Agents : Used in synthesizing indanyl-substituted imidazo[1,2-a]pyridines.
  • Histone Deacetylase Inhibitors : Employed in hydroxamic acid derivatives for treating neurodegenerative disorders.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-nitropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 6-amino-5-aminopyridazine-3-carboxylate.

    Substitution: Various substituted pyridazine derivatives.

    Ester Hydrolysis: 6-amino-5-nitropyridazine-3-carboxylic acid.

Scientific Research Applications

Methyl 6-amino-5-nitropyridazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-nitropyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids, thereby disrupting essential biological processes in pathogens. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues

Methyl 6-chloro-5-methylpyridine-3-carboxylate (CAS: 65169-42-8)
  • Molecular Formula: C₈H₈ClNO₂
  • Substituents : Chloro (-Cl) at position 6, methyl (-CH₃) at position 5, and methyl ester at position 3.
  • Key Differences: The pyridine ring (one nitrogen atom) replaces the pyridazine ring (two adjacent nitrogen atoms), altering electronic properties and hydrogen-bonding capacity. The absence of amino and nitro groups reduces polarity compared to the target compound .
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide
  • Molecular Formula : C₁₁H₁₇N₅O (estimated from derivatives in ).
  • Substituents : Pyrrolidinyl group at position 5, methylamide (-CONHCH₃) at position 3.
  • The carboxamide group (-CONHCH₃) replaces the methyl ester, influencing solubility and metabolic stability .

Functional Group Impact on Properties

Property Methyl 6-amino-5-nitropyridazine-3-carboxylate Methyl 6-chloro-5-methylpyridine-3-carboxylate 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide
Molecular Weight 198.14 g/mol ~185.61 g/mol (calculated) ~235.29 g/mol (estimated)
Key Substituents -NO₂, -NH₂, -COOCH₃ -Cl, -CH₃, -COOCH₃ -pyrrolidinyl, -CONHCH₃
Polarity High (due to -NO₂ and -NH₂) Moderate (chloro and methyl reduce polarity) Moderate (amide and pyrrolidinyl balance polarity)
Potential Applications Pharmaceuticals (nitroaromatic intermediates) Agrochemicals (chlorine enhances stability) Drug discovery (bioactive scaffolds)

Reactivity and Stability

  • Nitro Group Effects: The nitro group in this compound increases electrophilicity, making it prone to reduction reactions. This contrasts with the chloro group in Methyl 6-chloro-5-methylpyridine-3-carboxylate, which favors nucleophilic substitution .
  • Amino Group Role: The amino group in the target compound can participate in hydrogen bonding and serve as a site for further functionalization, unlike the methyl or pyrrolidinyl groups in analogs .
  • Ester Group Stability : The methyl ester in all three compounds confers hydrolytic instability under basic conditions, but the pyridazine ring’s electron-deficient nature may accelerate hydrolysis compared to pyridine derivatives .

Biological Activity

Methyl 6-amino-5-nitropyridazine-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article examines its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C₇H₇N₃O₄
  • Molecular Weight : Approximately 197.15 g/mol
  • Functional Groups :
    • Nitro group at the 5-position
    • Amino group at the 6-position
    • Carboxylate ester at the 3-position

These structural features suggest that the compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in neurotransmitter regulation and inflammatory responses. Its dual functional groups (amino and nitro) enhance its ability to act as a ligand for biological receptors, influencing molecular pathways related to neurotransmission and inflammation.
  • Pharmacological Applications : Its unique structure positions it as a candidate for therapeutic applications. Studies have highlighted its role in modulating pathways relevant to various diseases, including neurodegenerative disorders and inflammatory conditions .
  • Binding Affinities : Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify the binding affinities of this compound with various biological macromolecules. These studies provide insight into its mechanisms of action and potential therapeutic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
Methyl 6-hydroxy-5-nitropyridine-3-carboxylateHydroxy group instead of aminoMay exhibit different solubility and reactivity
Methyl 6-methylamino-5-nitropyridine-3-carboxylateMethylamino groupAltered biological activity due to steric effects
Methyl 6-amino-5-nitro-nicotinic acid methyl esterNicotinic acid frameworkPotentially different pharmacological profiles
Methyl 6-(2-chlorobenzylamino)-5-nitropyridine-3-carboxylateChlorobenzyl substituentEnhanced lipophilicity affecting bioavailability

These comparisons illustrate the versatility of aminopyridines in medicinal chemistry while highlighting the unique combination of functional groups present in this compound that may confer distinct biological activities not found in other compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Neuropharmacological Studies : Research has indicated that compounds with similar structures can modulate neurotransmitter systems, suggesting that this compound may also influence these pathways. Its potential as an antidepressant or anxiolytic agent is under investigation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.
  • Synthetic Approaches : Various synthetic routes have been developed for producing this compound, each requiring careful control of reaction conditions to optimize yield and purity. Understanding these synthetic methods is crucial for further research and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 6-amino-5-nitropyridazine-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with nitration and amination of pyridazine precursors. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Amination : Introduce the amino group via catalytic hydrogenation (e.g., Pd/C or Raney Ni) at ambient pressure.
  • Esterification : Employ methanol in the presence of a dehydrating agent (e.g., H₂SO₄ or DCC) to form the methyl ester.
  • Yield Optimization : Monitor intermediates via TLC or HPLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of nitrating agent). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can the structure of this compound be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystal Growth : Use slow evaporation of a saturated solution in DMSO or DMF.
  • Data Collection : Employ a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution and refinement, applying constraints for nitro and amino groups. Validate via R-factor (<5%) and check for residual electron density anomalies .

Q. What analytical techniques are suitable for purity assessment and functional group identification?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Compare retention times to standards.
  • Functional Groups :
  • Nitro Group : FT-IR (asymmetric stretch at ~1520 cm⁻¹).
  • Amino Group : ¹H NMR (broad singlet at δ 5.5–6.0 ppm, exchangeable with D₂O).
  • Ester : ¹³C NMR (carbonyl resonance at ~165–170 ppm) .

Advanced Research Questions

Q. How do electronic effects of the nitro and amino groups influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), activating the pyridazine ring at the 3-position for nucleophilic attack. In contrast, the amino group (electron-donating) stabilizes intermediates via resonance. To study this:

  • Kinetic Analysis : Perform reactions with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).
  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces and predict regioselectivity .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the nitro group or hydrogen bonding ambiguities?

  • Methodological Answer :

  • Disorder Modeling : Split the nitro group into two positions with occupancy factors refined using SHELXL. Apply restraints (e.g., SIMU, DELU) to maintain geometric rationality.
  • Hydrogen Bonding : Use PLATON to analyze Hirshfeld surfaces and verify interactions (e.g., N–H···O bonds). If ambiguity persists, supplement with neutron diffraction or low-temperature (<100 K) data .

Q. How can competing reaction pathways (e.g., ring-opening vs. substitution) be distinguished during functionalization of the pyridazine core?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in the amino group) and track via MS/MS fragmentation.
  • In Situ Monitoring : Employ ReactIR to detect transient intermediates (e.g., nitrene or radical species).
  • Computational Studies : Compare activation energies of pathways using transition-state theory in Gaussian .

Q. What are the challenges in interpreting conflicting spectral data (e.g., NMR vs. IR) for nitro-amine tautomerism?

  • Methodological Answer :

  • Variable-Temperature NMR : Acquire spectra at 25°C and −40°C to observe dynamic exchange broadening.
  • 2D NMR : Use NOESY to detect through-space correlations between amino protons and aromatic protons.
  • IR Correlation : Compare NH stretches in solid-state (ATR-FTIR) vs. solution (transmission cell) to identify tautomeric shifts .

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